molecular formula C11H16BrN3 B1376666 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 1247634-54-3

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1376666
CAS No.: 1247634-54-3
M. Wt: 270.17 g/mol
InChI Key: CVMVJBYMVKNHSU-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine (CAS 1247634-54-3) is a valuable chemical building block in scientific research, particularly in medicinal chemistry and drug discovery. This organic compound features a piperazine ring, a common motif in pharmaceuticals, substituted with an ethyl group and a 3-bromopyridin-2-yl group. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for further chemical transformations via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are crucial for constructing complex molecules . Researchers utilize this compound primarily as a synthetic precursor in the development of potential therapeutic agents. Its molecular structure suggests potential application in creating ligands for various biological targets, although its specific mechanism of action is dependent on the final compound it is synthesized into. As with all fine chemicals, proper laboratory handling and storage procedures should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVJBYMVKNHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Overview:

  • Starting Materials : 3-bromopyridin-2-yl halide (e.g., 3-bromopyridin-2-yl chloride or bromide), 4-ethylpiperazine
  • Reaction Type : Nucleophilic aromatic substitution or palladium-catalyzed coupling
  • Conditions : Presence of a base (e.g., triethylamine or potassium carbonate), solvent such as DMF or acetonitrile, moderate heating

Detailed Preparation Method

Nucleophilic Substitution Route

  • Step 1 : The 3-bromopyridin-2-yl halide is reacted with 4-ethylpiperazine in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
  • Step 2 : A base such as triethylamine (NEt3) or potassium carbonate (K2CO3) is added to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
  • Step 3 : The reaction mixture is heated, typically between 60–100 °C, under inert atmosphere (nitrogen or argon) for several hours to promote substitution.
  • Step 4 : Upon completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents (e.g., ethyl acetate).
  • Step 5 : The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • Step 6 : The crude product is purified by normal-phase silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate pure 1-(3-bromopyridin-2-yl)-4-ethylpiperazine.

Palladium-Catalyzed Coupling (Buchwald–Hartwig Amination)

Though less commonly reported specifically for this compound, palladium-catalyzed amination is a viable alternative:

  • Step 1 : 3-bromopyridin-2-yl halide is coupled with 4-ethylpiperazine in the presence of a palladium catalyst such as Pd2(dba)3 or Pd(OAc)2.
  • Step 2 : A suitable ligand (e.g., tricyclohexylphosphine) and base (e.g., sodium tert-butoxide) are used.
  • Step 3 : The reaction is performed in a solvent like 1,4-dioxane or toluene at elevated temperature (e.g., 80–110 °C) under inert atmosphere.
  • Step 4 : Work-up and purification follow similar protocols as above.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, or 1,4-dioxane Polar aprotic solvents preferred
Base Triethylamine, potassium carbonate, or sodium tert-butoxide Enhances nucleophilicity
Temperature 60–110 °C Higher for palladium-catalyzed reactions
Catalyst Pd2(dba)3 with phosphine ligands (for coupling) Optional depending on method
Reaction Time 4–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or argon Prevents oxidation

Purification Techniques

Characterization Data (Typical)

Technique Observations/Values
¹H NMR (CDCl3) Signals at δ ~2.5–3.5 ppm (piperazine protons), aromatic protons at δ ~7.0–8.0 ppm
¹³C NMR Aromatic carbons and piperazine carbons as expected
Mass Spectrometry Molecular ion peak at m/z = 270.17 (M+H)+
IR Spectroscopy C-Br stretch typically around 500–600 cm⁻¹

Research Findings on Preparation

  • The reaction of 3-bromopyridin-2-yl halides with substituted piperazines is well-established for synthesizing piperazine derivatives with bromopyridine substituents.
  • Optimization of base and solvent significantly affects yield and purity.
  • Use of palladium-catalyzed coupling can improve selectivity and reduce side products but requires careful ligand and catalyst choice.
  • Purification by chromatography is crucial due to the presence of unreacted starting materials and side products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution 3-bromopyridin-2-yl halide, 4-ethylpiperazine, base (NEt3, K2CO3) DMF, 60–100 °C, 4–24 h Simple, cost-effective May require long reaction time, side reactions possible
Palladium-catalyzed coupling 3-bromopyridin-2-yl halide, 4-ethylpiperazine, Pd catalyst, ligand, base 1,4-dioxane, 80–110 °C, inert atmosphere Higher selectivity, cleaner product Requires expensive catalysts, sensitive conditions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the pyridine ring enables direct substitution reactions under SNAr conditions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the brominated carbon.

Key Reactions :

  • Amination : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–120°C using K2CO3 as a base.

  • Hydroxylation : Forms 3-hydroxypyridine derivatives via hydrolysis with NaOH/H2O under reflux.

Example :

ReactionConditionsProductYield
With morpholineDMF, K2CO3, 100°C, 12 h1-(3-Morpholinopyridin-2-yl)-4-ethylpiperazine72%

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl/heteroaryl boronic acids using Pd(PPh3)4 as a catalyst:

  • Conditions : DME/H2O (3:1), Na2CO3, 80°C .

  • Example : Coupling with phenylboronic acid yields 1-(3-phenylpyridin-2-yl)-4-ethylpiperazine (85% yield) .

Ullmann Coupling

Forms biaryl structures with copper catalysis:

  • Conditions : CuI, 1,10-phenanthroline, DMF, 120°C.

Piperazine Ring Functionalization

The ethylpiperazine moiety undergoes alkylation or acylation at the secondary amine:

Reactions :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH3CN/K2CO3 to form quaternary ammonium salts.

  • Acylation : Acetylated with acetic anhydride in pyridine to yield 1-acetyl-4-ethylpiperazine derivatives .

Kinetic Data :

ReactionReagentSolventTimeYield
AlkylationCH3I, K2CO3CH3CN6 h68%
AcylationAc2O, pyridinePyridine3 h89%

Cyclization Reactions

The compound serves as a precursor for heterocyclic fused systems :

  • With Thiourea : Forms pyrido[2,3-d]pyrimidine under acidic conditions (HCl, EtOH, Δ).

  • With Hydrazine : Produces pyrazolo[3,4-b]pyridine derivatives .

Mechanism :

  • Nucleophilic attack by hydrazine at the pyridine’s brominated carbon.

  • Intramolecular cyclization via piperazine nitrogen participation .

Stability and Side Reactions

  • Debromination : Occurs under strong reducing conditions (e.g., H2/Pd-C in EtOH).

  • Ring Opening : Prolonged exposure to strong bases (e.g., NaOH) may cleave the piperazine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a bromopyridine moiety and an ethyl group. This structural configuration is significant for its reactivity and biological activity. The presence of the bromine atom on the pyridine ring enhances the compound's ability to form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological targets.

Medicinal Chemistry

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine is primarily investigated for its potential as a pharmaceutical agent. Its applications in medicinal chemistry include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuropharmacological Effects : The compound has been studied for its interaction with neurotransmitter systems, particularly in the context of anxiety and depression treatment.
  • Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, indicating potential use as an antimicrobial agent.

Drug Development

The compound serves as a scaffold for the synthesis of novel drug candidates. Its ability to be modified at various positions allows researchers to create analogs with improved pharmacological profiles. This adaptability is crucial in optimizing drug efficacy and reducing side effects.

Material Science

In addition to biological applications, 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine is utilized in the development of new materials, particularly in polymer science. Its incorporation into polymer matrices can enhance the properties of materials used in biomedical applications, such as drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the potential of 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine in various applications:

  • Anticancer Studies : A study demonstrated that a derivative of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for cancer therapy.
  • Neurotransmitter Modulation : Research indicated that the compound modulates serotonin receptors, which could lead to new treatments for mood disorders.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, due to its structural resemblance to known modulators of these pathways.

Comparison with Similar Compounds

Antiviral Activity Against Respiratory Syncytial Virus (RSV)

Key Findings :

  • 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine derivatives (e.g., compounds 10b,c ) exhibited micromolar IC₅₀ values (5.1–21 µM) against RSV in HEp2 cells, with selectivity indices (SI) of 20–21, comparable to morpholine derivatives (e.g., 5a ) .
  • Mechanism : Docking studies revealed that these compounds bind to the hydrophobic cavity (DS-Cav1) of the RSV fusion (F) protein, blocking viral-host membrane fusion .
  • Piperidine vs. Piperazine Analogues : Piperidine derivatives (e.g., 6b ) showed lower activity, highlighting the importance of the piperazine nitrogen for antiviral potency .

Table 1: Antiviral Activity of Selected Analogues

Compound Substituent IC₅₀ (µM) SI logP
10b (4-Ethylpiperazine) 3-Bromopyridin-2-yl 5.1 20 2.8
5a (Morpholine) Morpholine 4.3 25 2.6
6b (Piperidine) Piperidine 12.4 8 3.1

Pharmacological and Toxicity Profiles

Anticonvulsant Activity :

  • In guinea pig models, 4-ethylpiperazine-containing compounds (e.g., 3n, 3o) showed 35.99–38.34% protection against histamine-induced convulsions, underperforming compared to the standard drug aminophylline (43.34%) .

Hemotoxicity :

  • A derivative with 4-ethylpiperazine (5b) demonstrated the highest hemotoxicity (46% hemolysis) in human erythrocytes, whereas morpholine and piperidine analogues (e.g., 5e, 6d ) were less toxic .

Gene Delivery Efficiency :

  • 1-(3-Aminopropyl)-4-ethylpiperazine, a modified variant, achieved siRNA-mediated gene knockdown in glioblastoma cells with efficacy surpassing Lipofectamine 2000, indicating the ethylpiperazine group’s utility in non-viral gene delivery .

Structural Modifications and Physicochemical Properties

Bromine Position and Ring Type :

  • 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (CAS: 1226985-88-1) and 1-(4-Bromophenyl)-4-ethylpiperazine (CAS: 656257-43-1) differ in bromine placement (pyridine vs. phenyl rings). Pyridine derivatives generally exhibit higher polarity and better solubility than phenyl analogues .

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Water Solubility
1-(3-Bromopyridin-2-yl)-4-ethylpiperazine 269.18 2.8 Moderate
1-(4-Bromophenyl)-4-ethylpiperazine 269.18 3.2 Low
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine 333.25 3.5 Very Low

Pharmacological Diversity of Piperazine Analogues

  • Antipsychotic Activity : S18327, a piperazine derivative with a fluorobenzisoxazolyl group, displayed clozapine-like antipsychotic effects but with lower histaminic/muscarinic affinity, underscoring substituent-dependent receptor selectivity .
  • Antimalarial Applications : Hydroxyethylamine-based phthalimides with ethylpiperazine groups showed potent plasmepsin inhibition (IC₅₀: 0.8 µM), though hemotoxicity remains a concern .

Biological Activity

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C12H18BrN3
  • CAS Number : 1247634-54-3
  • Molecular Weight : 273.19 g/mol
  • Structure : The compound consists of a piperazine ring substituted with a bromopyridine moiety, which is crucial for its biological activity.

The biological activity of 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes critical for cellular processes, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing neurological pathways that are relevant in conditions such as depression and anxiety.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial function .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro assays indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis .
  • Neuropharmacological Effects
    • Preliminary studies suggest that this compound may have neuroprotective properties, possibly by modulating dopaminergic and serotonergic pathways, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the University of Pennsylvania investigated the effects of 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine on breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antimicrobial activity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 Breast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
NeuropharmacologicalNeuroblastoma CellsTBD

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine?

  • Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-bromo-2-chloropyridine and 4-ethylpiperazine. Key reaction conditions include using polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–120°C) for 12–24 hours. Catalytic bases like potassium carbonate or triethylamine enhance reactivity by deprotonating the piperazine nitrogen . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may be employed if pre-functionalized intermediates are available. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the compound characterized after synthesis?

  • Methodological Answer: Characterization typically includes:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the presence of the ethylpiperazine moiety (e.g., triplet at δ 1.1 ppm for CH3 and quartet at δ 2.5 ppm for CH2 in the ethyl group) and the bromopyridine aromatic protons (e.g., doublets in δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (expected m/z: ~269 for C11H15BrN3) .
  • Melting/Boiling Points: Comparative analysis with literature values (e.g., related compounds like 1-(3-bromophenyl)piperazine have bp ~121–123°C) .

Q. What are the key reactivity features of the bromine substituent in this compound?

  • Methodological Answer: The bromine atom at the pyridine’s 3-position is a versatile handle for further functionalization:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh3)4 catalysis to introduce aryl/heteroaryl groups .
  • Nucleophilic Substitution: Replacement with amines or thiols using CuI/L-proline in DMSO at 100°C .
  • Photocatalytic Reactions: C–Br bond activation via visible-light photocatalysis for radical-mediated transformations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine?

  • Methodological Answer: Yield optimization strategies include:

  • Solvent Screening: Testing DMF vs. acetonitrile to balance reactivity and byproduct formation .
  • Catalyst Systems: Evaluating Pd/C or Ni catalysts for coupling steps, with additives like TBAB (tetrabutylammonium bromide) to enhance solubility .
  • Continuous Flow Reactors: Implementing flow chemistry (e.g., 0.1–0.5 mL/min flow rates) to improve heat/mass transfer and reduce reaction time .
  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining >80% yield .

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer: Contradictions in bioactivity (e.g., varying IC50 values in kinase assays) may arise from:

  • Assay Conditions: Standardizing buffer pH, temperature, and ATP concentrations across studies .
  • Impurity Profiling: Using HPLC-MS to quantify byproducts (e.g., de-brominated derivatives) that may interfere with activity .
  • Target Selectivity Screening: Employing broad-panel kinase profiling to identify off-target effects .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: SAR-driven modifications include:

  • Bromine Replacement: Introducing -CF3, -CN, or -NO2 groups via cross-coupling to assess electronic effects on receptor binding .
  • Piperazine Substituent Variation: Replacing the ethyl group with cyclopropyl or benzyl moieties to study steric effects .
  • Bioisosteric Swaps: Substituting the pyridine ring with pyrimidine or quinoline to improve metabolic stability .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugating the compound to E3 ligase ligands for targeted protein degradation studies .

Safety and Handling

  • Storage: Store under inert gas (N2/Ar) at –20°C to prevent degradation .
  • First Aid: In case of inhalation, administer oxygen and seek medical attention; skin contact requires immediate washing with soap/water .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Bromopyridin-2-yl)-4-ethylpiperazine
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